molecular formula C26H24N4O5 B5019694 1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea

1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea

Cat. No.: B5019694
M. Wt: 472.5 g/mol
InChI Key: LRWWNHUICUQUJF-UHFFFAOYSA-N
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Description

1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione moiety, a butyl chain, and substituted phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with appropriate reagents to introduce the butyl chain and substituted phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the aromatic rings can introduce additional functional groups.

Scientific Research Applications

1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.

Properties

IUPAC Name

1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-18-8-12-20(13-9-18)28(26(33)27-19-10-14-21(15-11-19)30(34)35)16-4-5-17-29-24(31)22-6-2-3-7-23(22)25(29)32/h2-3,6-15H,4-5,16-17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWWNHUICUQUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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